2-(tert-Butylthio)acetonitrile

Description

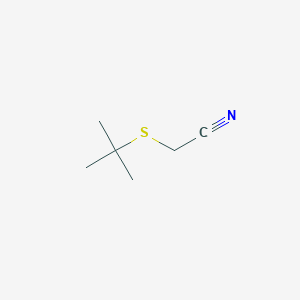

Structure

3D Structure

Properties

Molecular Formula |

C6H11NS |

|---|---|

Molecular Weight |

129.23 g/mol |

IUPAC Name |

2-tert-butylsulfanylacetonitrile |

InChI |

InChI=1S/C6H11NS/c1-6(2,3)8-5-4-7/h5H2,1-3H3 |

InChI Key |

LQIIKAWRHCOHJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butylthio Acetonitrile and Its Key Derivatives

Established Synthetic Protocols for 2-(tert-Butylthio)acetonitrile

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common method involves the reaction of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, with sodium tert-butylthiolate. This thiolate is typically generated in situ by treating tert-butyl thiol with a suitable base like sodium hydride or sodium methoxide. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the halide from the acetonitrile (B52724) backbone.

Another established protocol involves the use of phase-transfer catalysis. This method facilitates the reaction between an aqueous solution of sodium sulfide (B99878) and tert-butyl halide with a haloacetonitrile in an organic solvent. The phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, shuttles the sulfide anion across the phase boundary to react with the haloacetonitrile. Subsequent reaction with a tert-butylating agent yields the desired product.

Functionalization Strategies at the Methylene (B1212753) Carbon of this compound

The methylene carbon in this compound is activated by both the adjacent nitrile and sulfur groups, making it amenable to various functionalization reactions.

A significant application of this compound is its use as a precursor for α-cyano sulfonyl fluorides. This is accomplished through a double alkylation reaction at the methylene carbon. nih.gov The process involves the sequential addition of two different alkyl groups using strong bases like lithium diisopropylamide (LDA) to deprotonate the methylene carbon, followed by the addition of alkyl halides. This creates a quaternary carbon center α to the nitrile group. The resulting dialkylated tert-butyl sulfide is then subjected to further transformations to yield the target α-cyano sulfonyl fluorides. nih.gov

The acidic nature of the methylene protons in this compound allows for a range of base-mediated functionalization pathways. researchgate.net The use of a strong, non-nucleophilic base like potassium tert-butoxide can deprotonate the methylene carbon to generate a carbanion. researchgate.net This carbanion can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can react with electrophiles such as aldehydes, ketones, and esters. The choice of base and reaction conditions can influence the outcome of these functionalization reactions, leading to a diverse array of substituted acetonitrile derivatives.

Synthesis of Complex Sulfur-Containing Derivatives from this compound Precursors

The tert-butylthio group in derivatives of this compound can be further manipulated to synthesize more complex sulfur-containing molecules.

One of the key transformations of the tert-butylthio group is its conversion to a sulfonyl fluoride (B91410). This is typically achieved through a two-step process involving oxidative chlorination followed by fluoride exchange. nih.gov The tert-butyl sulfide is first treated with chlorine gas in an aqueous medium, which oxidizes the sulfur and cleaves the tert-butyl group to form a sulfonyl chloride. nih.gov Subsequent reaction with a fluoride source, such as potassium bifluoride (KHF2), replaces the chlorine atom with fluorine to yield the corresponding sulfonyl fluoride. nih.govnih.gov This method is particularly useful for synthesizing spirocyclic β- and γ-sultams from cyanoalkylsulfonyl fluorides derived from this compound. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Dialkylated this compound | 1. Cl2, H2O 2. KHF2 | α-Cyano sulfonyl chloride | α-Cyano sulfonyl fluoride | nih.gov |

Reactivity and Mechanistic Investigations of 2 Tert Butylthio Acetonitrile in Organic Reactions

Mechanistic Understanding of Carbon-Carbon Bond Formation

The acetonitrile (B52724) portion of the molecule is a versatile building block in organic synthesis. Its reactivity is primarily centered around the activation of the α-carbon and the carbon-nitrogen triple bond, enabling the formation of new carbon-carbon bonds through various mechanistic pathways.

The acetonitrile scaffold can readily participate in radical reactions to form new C-C bonds. The process is typically initiated by the abstraction of a hydrogen atom from the methyl group of acetonitrile, which is faintly acidic, to generate a cyanomethyl radical (•CH₂CN). mdpi.comntnu.no This radical is a key intermediate in various synthetic transformations. mdpi.com

The generation of the cyanomethyl radical can be achieved using radical initiators, such as peroxides like di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB), often under thermal conditions. mdpi.comrsc.org For instance, TBPB decomposes at high temperatures to produce a t-butoxy radical, which then abstracts a hydrogen from acetonitrile. rsc.org Computational studies have shown that the t-butoxy radical is more effective than the benzoyloxy radical in this hydrogen abstraction step. rsc.org Once formed, the cyanomethyl radical can engage in several types of reactions:

Addition to Alkenes and Alkynes: The cyanomethyl radical can add to carbon-carbon double or triple bonds. This is a key step in cascade reactions, where the initial addition is followed by further cyclization or rearrangement steps to build more complex molecular architectures. mdpi.comresearchgate.net For example, the radical can attack an alkyne to form a vinyl radical, which may then undergo intramolecular cyclization. mdpi.com

Cyanomethylation: This process involves the introduction of a -CH₂CN group into a molecule. Radical cyanomethylation has been successfully applied to various substrates, including coumarins and 8-aminoquinoline (B160924) amides, using oxidants like TBPB. mdpi.com

The general mechanism for a radical chain reaction involving acetonitrile typically follows the standard initiation, propagation, and termination steps. libretexts.org The propagation phase involves the addition of the cyanomethyl radical to a substrate and the regeneration of the radical species. libretexts.orguchicago.edu

Table 1: Examples of Radical Reactions Involving the Acetonitrile Scaffold

| Reaction Type | Substrate Example | Initiator/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Addition to Alkynes | Phenylacetylene | TBPB, 130 °C | β,γ-Unsaturated nitrile | mdpi.com |

| Cascade Radical Cyclization | 2-Alkynylthioanisole | DTBP | 3-Cyanomethylated benzothiophene | mdpi.com |

| Cyanomethylation of Coumarins | 3-Phenylcoumarin | TBPB, K₂CO₃ | 4-(Cyanomethyl)-3-phenylcoumarin | mdpi.com |

| Cyanomethylation of Imines | N-Phenylmethanimine | KO₂, DCC | β-Aryl-β-amino nitrile | ntnu.no |

The acetonitrile unit is a valuable C2 building block in the synthesis of various cyclic and heterocyclic systems. researchgate.net Its participation in cyclization reactions often involves the activation of either the α-carbon or the nitrile triple bond.

One notable example is the [2+2] cycloaddition reaction. In a method developed for the synthesis of cyclobutenones, acetonitrile, activated by triflic anhydride (B1165640) (Tf₂O) in the presence of a base, reacts with alkynes. mdpi.comresearchgate.net The proposed mechanism involves the formation of an intermediate that undergoes a [2+2] cyclization to form a cyclobutene (B1205218) amine, which is then hydrolyzed to the corresponding cyclobutenone. mdpi.com This demonstrates a novel activation strategy where acetonitrile acts as a two-carbon unit for cyclization. researchgate.net

Cascade reactions initiated by radical addition (as discussed in 3.1.1) also represent a major pathway for cyclization. For instance, the radical addition of acetonitrile to 2-alkynylthio(seleno)anisoles triggers a cascade cyclization to construct 3-cyanomethylated benzothio(seleno)phenes. mdpi.com The mechanism proceeds through the initial formation of a cyanomethyl radical, its addition to the alkyne to form a vinyl radical, followed by an intramolecular cyclization onto the aromatic ring. mdpi.com

Furthermore, multicomponent reactions can leverage the acetonitrile scaffold to build complex heterocyclic structures like 5-cyanouracils. nih.gov Mechanistic studies have shown that these reactions can proceed through intermediates that undergo base-catalyzed intramolecular cyclizations. nih.gov Metal-mediated cyclizations are also common, where coordination of the nitrile to a metal center facilitates intramolecular reactions, such as the formation of acetamidino-bridged dicobalt complexes. rsc.org

Table 2: Cyclization Reactions Utilizing the Acetonitrile Moiety

| Reaction Type | Reagents | Key Intermediate | Product Class | Reference(s) |

|---|---|---|---|---|

| [2+2] Cycloaddition | Alkyne, Tf₂O, Proton Sponge | Cyclobutene amine | Cyclobutenone | mdpi.comresearchgate.net |

| Tandem Oxidative Ring-Opening/Cyclization | Cyclobutanol derivatives, CAN | Radical intermediate | 1-Tetralone | acs.org |

| Cascade Radical Cyclization | 2-Alkynylthioanisoles, DTBP | Vinyl radical | Benzothiophene derivative | mdpi.com |

| Multi-component Reaction | (2-Cyanoacetyl) carbamate, Ethyl orthoformate, Primary amine | Z-isomer of acryloyl carbamate | 5-Cyanouracil | nih.gov |

Transition metals play a crucial role in activating acetonitrile for C-C bond formation. nih.gov While the C-CN bond is generally robust, metal complexes can facilitate its cleavage and subsequent functionalization. snnu.edu.cnacs.org The activation typically occurs through coordination of the nitrile's nitrogen atom to a metal center, which can lead to several reaction pathways. snnu.edu.cnrsc.org

Oxidative Addition: Low-valent transition metals, particularly Ni(0) complexes, can insert into the C-CN bond via oxidative addition. snnu.edu.cn This forms the basis for cross-coupling reactions where the cyano group can act as a leaving group, a role it rarely plays in classical organic synthesis. snnu.edu.cnacs.org The catalytic cycle often mirrors traditional cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. snnu.edu.cn

Metal-Ligand Cooperation: Ruthenium pincer complexes have been shown to activate nitriles through a metal-ligand cooperative mechanism. rsc.org This activation facilitates the nucleophilic addition of various species to the nitrile group.

C-H Activation: Metal complexes can also mediate the functionalization of the α-C-H bond of acetonitrile. snnu.edu.cn For instance, a ruthenium(II) complex was shown to mediate C-C bond formation between acetonitrile and pyrrole. The proposed mechanism involves the initial N-H activation of pyrrole, followed by C-C bond formation with the coordinated acetonitrile ligand. acs.orgunt.edu

These metal-catalyzed reactions significantly broaden the synthetic utility of the acetonitrile scaffold, allowing for transformations that are not feasible under classical conditions. nih.govsnnu.edu.cnacs.org

Table 3: Metal-Mediated C-C Bond Formation with Acetonitrile

| Metal Catalyst/Mediator | Reaction Type | Proposed Mechanism | Product Type | Reference(s) |

|---|---|---|---|---|

| Ruthenium(II) complex | Coupling with pyrrole | Metal-mediated N-H activation followed by C-C bond formation | Substituted pyrrole | acs.orgunt.edu |

| Nickel(0) catalyst | Cross-coupling with aryl Grignards | Oxidative addition of C-CN bond | Unsymmetrical biaryl | researchgate.net |

| Rhodium/Iron catalysts | Hydrodecyanation | σ-bond metathesis | Decyanated product | snnu.edu.cn |

| Palladium/Zinc species | C-C bond formation and cleavage | Not specified | Not specified | snnu.edu.cn |

Transformations of the Sulfur Moiety

The tert-butylthio group (-S-t-Bu) in 2-(tert-butylthio)acetonitrile exhibits reactivity characteristic of thioethers, primarily involving oxidation at the sulfur atom and cleavage of the sulfur-carbon bond.

The sulfur atom in the thioether group is nucleophilic and can be readily oxidized. youtube.com The primary products of oxidation are the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. youtube.combeilstein-journals.org

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice. beilstein-journals.orgresearchgate.net The reaction mechanism for oxidation by H₂O₂ is proposed to involve a nucleophilic attack of the thioether's sulfur atom on the peroxide oxygen. nih.gov Consequently, the rate of oxidation is influenced by the nucleophilicity of the sulfur atom. nih.gov

The oxidation can often be performed selectively. By controlling the stoichiometry of the oxidizing agent and the reaction conditions (e.g., temperature), it is possible to isolate the sulfoxide as the major product. beilstein-journals.org Using an excess of the oxidant and more forcing conditions, such as elevated temperatures, typically leads to the formation of the sulfone. beilstein-journals.org For example, the oxidation of a pyrazole-containing thioether with one mole of H₂O₂ at room temperature selectively yielded the sulfoxide, while an excess of H₂O₂ at a higher temperature produced the sulfone. beilstein-journals.org Other oxidizing agents like hypochlorite (B82951) (NaOCl) are also effective and can oxidize thioethers much more rapidly than H₂O₂ under comparable conditions. acs.org

Table 4: Oxidation of Thioethers

| Oxidizing Agent | Product(s) | Key Mechanistic Step | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Nucleophilic attack of sulfur on peroxide | beilstein-journals.orgresearchgate.netnih.gov |

| Sodium Hypochlorite (NaOCl) | Sulfoxide, Sulfone | Rapid oxidation by hypochlorite | acs.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | Not detailed | vulcanchem.com |

The tert-butyl group attached to the sulfur atom can be cleaved under acidic conditions. This reaction proceeds via a mechanism that takes advantage of the stability of the resulting tert-butyl carbocation. researchgate.netresearchgate.net Strong acids, including Lewis acids like titanium tetrachloride (TiCl₄) and boron tribromide (BBr₃), or protic acids like trifluoroacetic acid (TFA), can promote this cleavage. researchgate.netresearchgate.netrsc.org

The mechanism for the cleavage of tert-butyl ethers, which is analogous, can proceed via an Sₙ1 or E1 pathway. libretexts.orglibretexts.org In the context of the tert-butylthio group, the reaction is initiated by protonation or coordination of the acid to the sulfur atom, making the thioether a better leaving group. Subsequent departure of the sulfur-containing moiety is driven by the formation of the stable tertiary carbocation, (CH₃)₃C⁺. researchgate.netresearchgate.net This carbocation can then be trapped by a nucleophile or lose a proton to form isobutylene.

This specific reactivity makes the tert-butylthio group useful as a protecting group for thiols in peptide synthesis, as it is stable to certain conditions but can be removed when desired. sigmaaldrich.comsigmaaldrich.com For example, cleavage of 2'-deoxy-2'-(t-butylthio)uridine was achieved using trifluoroacetic acid in the presence of phenol. rsc.org

Nucleophilic Reactivity of the Cyanomethyl Anion Derived from this compound

The cyanomethyl anion derived from this compound serves as a valuable nucleophile in organic synthesis, enabling the formation of new carbon-carbon bonds. The presence of the tert-butylthio group influences the acidity of the α-protons and the reactivity of the resulting anion. This section explores the generation of this anion and its subsequent reactions with electrophiles, supported by detailed research findings.

The deprotonation of this compound is typically achieved using a strong base, such as sodium hydride (NaH), in an appropriate aprotic solvent like N,N-dimethylformamide (DMF). The resulting anion is a potent nucleophile that can participate in various substitution reactions.

A key application of this nucleophilic reactivity is in double alkylation reactions, which are particularly useful for the construction of cyclic structures. Research has demonstrated the successful synthesis of cyclobutane (B1203170) and tetrahydropyran (B127337) derivatives through this methodology. chemrxiv.org In these transformations, the cyanomethyl anion of this compound reacts sequentially with a dihaloalkane.

The general scheme for the double alkylation is as follows:

Scheme 1: Double Alkylation of this compound

In this reaction, this compound is deprotonated by sodium hydride to form the dianion, which then undergoes intramolecular cyclization with a dihaloalkane.

Detailed findings from these synthetic approaches are presented in the data tables below, showcasing the reaction conditions and yields for the formation of specific cyclic compounds.

Table 1: Synthesis of a Cyclobutane Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| This compound | 1,3-Dibromopropane | NaH | DMF | 1-(tert-Butylthio)-1-cyanocyclobutane | 62 |

Table 2: Synthesis of a Tetrahydropyran Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| This compound | 1-Bromo-2-(2-bromoethoxy)ethane | NaH | DMF | 4-(tert-Butylthio)-4-cyanotetrahydropyran | 68 |

Applications of 2 Tert Butylthio Acetonitrile As a Building Block in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Systems

2-(tert-Butylthio)acetonitrile has proven to be an invaluable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

A notable application of this compound is in the creation of spirocyclic β- and γ-sultams. nih.govnih.gov Sultams, which are cyclic sulfonamides, are important structural motifs in medicinal chemistry. The synthesis of these spirocyclic systems often involves the double alkylation of this compound to introduce the necessary carbon framework. nih.govchemrxiv.org This is followed by a series of transformations, including oxidative chlorination and reaction with potassium hydrogen fluoride (B91410) (KHF2), to generate α-cyano sulfonyl fluoride intermediates. nih.govnih.gov A key one-pot reductive cyclization of these intermediates, using reagents like sodium borohydride (B1222165) (NaBH4) and nickel(II) chloride hexahydrate (NiCl2·6H2O), leads to the formation of the desired spirocyclic sultams with considerable efficiency. nih.govnih.gov This method provides access to sp³-enriched building blocks that are valuable for drug discovery. nih.govnih.gov

Table 1: Synthesis of Spirocyclic Sultams

| Starting Material | Key Intermediate | Final Product | Key Transformation |

|---|

The reactivity of the methylene (B1212753) group in this compound analogues, such as 2-(pyridin-2-yl)acetonitrile, is harnessed for the synthesis of fused nitrogen-containing heterocycles like indolizines. ijettjournal.orgorganic-chemistry.orgrsc.org While direct use of this compound in these specific syntheses is less commonly documented in readily available literature, the analogous reactivity of related acetonitriles highlights its potential. For instance, the synthesis of indolizines can be achieved through the reaction of 2-(pyridin-2-yl)acetate derivatives with various reactants. mdpi.com Similarly, pyrrolizine derivatives can be synthesized from N-(ethoxycarbonylmethyl)enaminones, which undergo cyclization to form the dihydropyrrolizine core. nih.gov These syntheses often involve cyclization reactions that build the fused ring system onto a pre-existing nitrogen-containing ring. rsc.org

While specific examples detailing the direct use of this compound in the synthesis of oxadiazolopyrazine derivatives are not prevalent in the searched literature, the general principles of heterocyclic synthesis suggest its potential utility. The synthesis of 5-hydroxy nih.govorganic-chemistry.orgCurrent time information in Bangalore, IN.oxadiazolo[3,4-b]pyrazines has been reported through the condensation of appropriate precursors. researchgate.net The activated methylene group of this compound could potentially be incorporated into synthetic routes leading to precursors for such heterocyclic systems, for example, by participating in condensation reactions to form a key intermediate which is then further elaborated into the final oxadiazolopyrazine ring system.

Integration into Oligonucleotide and Peptide Chemistry as a Protected Thiol Source.mdpi.comfu-berlin.denih.gov

The tert-butylthio group in this compound serves as a stable protecting group for a thiol functionality, a feature that is highly valuable in the synthesis of modified oligonucleotides and peptides. mdpi.comfu-berlin.denih.gov Thiol groups are often introduced into these biomolecules to allow for specific labeling, conjugation, or the formation of disulfide bonds. mdpi.com

The tert-butylsulfanyl (t-BuS) group is compatible with the conditions of solid-phase oligonucleotide synthesis. mdpi.com It can be incorporated into the oligonucleotide chain using a phosphoramidite (B1245037) derivative of a nucleoside modified with a linker containing the protected thiol. nih.gov The t-BuS group is stable during the synthesis cycles and can be selectively removed at the end using reducing agents, revealing the free thiol for subsequent reactions. mdpi.comnih.gov

In peptide chemistry, the tert-butylthio group is also employed for the protection of cysteine residues. researchgate.netuni-halle.de This allows for the controlled formation of disulfide bridges or the site-specific modification of the peptide. nih.gov The stability of the tert-butylthio group to various reagents used in peptide synthesis makes it a reliable choice for protecting the highly reactive thiol side chain of cysteine. researchgate.net

Table 2: Use as a Protected Thiol Source

| Application Area | Protecting Group | Key Feature | Deprotection |

|---|---|---|---|

| Oligonucleotide Synthesis | tert-Butylsulfanyl (t-BuS) | Stability during synthesis | Reducing agents |

Role as a Two-Carbon (C2) Building Block in Cyclization Reactions (by analogy to acetonitrile).researchgate.net

Acetonitrile (B52724) is recognized as a two-carbon (C2) building block in various cyclization reactions, and by analogy, this compound can be envisioned to play a similar role. researchgate.net The activated methylene carbon and the nitrile carbon can be incorporated into a new ring system. For example, acetonitrile itself has been utilized in [2+2] cyclization reactions to construct cyclobutenones. researchgate.net This involves the in situ formation of a reactive intermediate that undergoes cycloaddition with an alkyne.

While specific examples of this compound in this exact type of cyclization are not readily found, its chemical nature suggests its potential. The presence of the tert-butylthio group could influence the reactivity and regioselectivity of such cyclizations, potentially offering a handle for further functionalization of the resulting cyclic product. The core principle of utilizing the C-C-N fragment of the acetonitrile derivative as a two-atom component in ring-forming reactions remains a plausible and synthetically attractive strategy.

Advanced Characterization and Computational Studies of 2 Tert Butylthio Acetonitrile Systems

Spectroscopic Methodologies for Elucidating Reaction Pathways and Intermediates

To capture the fleeting nature of chemical reactions, specialized spectroscopic techniques are employed to monitor systems in real-time. These methods provide invaluable data on reaction kinetics, mechanisms, and the structure of short-lived intermediate species.

In-situ and operando spectroscopy allow for the real-time observation of chemical processes as they occur, without disturbing the reaction environment. In-situ refers to analyzing the sample in its reaction environment, while operando (meaning "working") spectroscopy is a specific type of in-situ analysis where the catalytic activity or reaction progress is simultaneously measured alongside the spectroscopic data. These techniques are powerful for identifying transient intermediates that are invisible to conventional ex-situ analysis.

For a reaction involving 2-(tert-Butylthio)acetonitrile, such as its synthesis via nucleophilic substitution or its subsequent functionalization, techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy would be applied. By inserting a probe directly into the reaction vessel, changes in vibrational frequencies corresponding to specific functional groups (e.g., the nitrile C≡N stretch, C-S bond) can be monitored over time. This allows for the tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species.

For instance, in a hypothetical base-catalyzed α-functionalization of this compound, in-situ FTIR could detect the formation of the transient carbanion intermediate through shifts in the absorption bands of adjacent bonds.

Table 1: Illustrative In-situ FTIR Monitoring of a Hypothetical Reaction of this compound This table presents hypothetical data to exemplify the application of the technique.

| Time (minutes) | Wavenumber of C≡N stretch (cm⁻¹) | Wavenumber of C-H stretch (α-carbon) (cm⁻¹) | Integrated Peak Area of Product | Notes |

|---|---|---|---|---|

| 0 | 2250 | 2915 | 0 | Start of reaction; only reactant present. |

| 5 | 2250 (decreasing) | 2915 (decreasing) | 15.3 | Product formation begins. A transient peak at 2180 cm⁻¹ (hypothetical carbanion) is briefly observed. |

| 15 | 2250 (low intensity) | 2915 (low intensity) | 45.8 | Reaction proceeding; reactant concentration diminishing. |

While in-situ methods track reaction progress, advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for the definitive structural identification of reactants, products, and isolated intermediates.

Advanced NMR: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the complex structure of molecules. For this compound and its derivatives, these methods confirm connectivity. For example, an HMBC experiment would show a correlation between the protons of the tert-butyl group and the quaternary carbon, as well as the sulfur-adjacent methylene (B1212753) carbon, confirming the thioether linkage.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact molecular formula of a compound from its precise mass. Tandem mass spectrometry (MS/MS) involves isolating a specific ion and fragmenting it to gain structural insights. The fragmentation pattern of this compound would be characteristic, likely showing a primary loss of the stable tert-butyl cation. This technique is crucial for identifying reaction products and distinguishing between isomers which may have identical masses.

Table 2: Predicted Fragmentation Pattern of this compound in ESI-MS/MS This table presents a hypothetical fragmentation pattern based on common fragmentation pathways for thioethers and nitriles.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 129.07 [M+H]⁺ | 73.06 | C₄H₈ (isobutylene) | [H-S-CH₂-C≡N+H]⁺ |

Theoretical and Computational Investigations of Electronic Structure and Reaction Mechanisms

Computational chemistry provides a powerful lens to examine molecular properties and reaction dynamics at an atomic level, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It is widely employed to calculate molecular geometries, reaction energies, and transition state structures. For reactions involving this compound, DFT can be used to map out the entire potential energy surface of a proposed mechanism. By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. This helps to validate or refute proposed mechanisms and explain observed product distributions. For example, DFT could be used to calculate the activation energy for the deprotonation of the α-carbon, providing a quantitative measure of its acidity.

The three-dimensional shape (conformation) of a molecule can significantly influence its reactivity. The flexible single bonds in this compound—specifically the C(tBu)-S, S-CH₂, and CH₂-CN bonds—allow it to adopt various conformations. Computational methods can be used to calculate the relative energies of these different conformers to identify the most stable (lowest energy) arrangements.

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are also critical. baranlab.orgimperial.ac.uk An important stereoelectronic interaction in this molecule would be hyperconjugation involving the sulfur lone pairs and adjacent anti-bonding orbitals (e.g., nS → σ*C-C). Understanding these preferences is key to predicting how the molecule will interact with other reagents.

Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table presents hypothetical data illustrating the expected energetic differences between rotational isomers (rotamers).

| Conformer | Dihedral Angle (C-S-CH₂-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.00 (Global Minimum) | 65 |

Computational models can predict where a molecule is most likely to react. By calculating properties like electrostatic potential maps and Fukui functions, regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) can be visualized. researchgate.net For this compound, the nitrile nitrogen possesses a lone pair and is a potential nucleophilic site, while the α-carbon protons are acidic and represent a site for deprotonation.

Furthermore, the stability of potential reaction intermediates, such as the α-carbanion formed upon deprotonation, can be calculated. By comparing the computed stability of this intermediate with that of related compounds, predictions can be made about the feasibility of reactions proceeding through this pathway.

Future Research Directions and Emerging Applications in 2 Tert Butylthio Acetonitrile Chemistry

Development of Asymmetric Synthetic Methodologies Utilizing 2-(tert-Butylthio)acetonitrile

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound presents a scaffold that, upon functionalization, can generate a stereocenter alpha to the nitrile group. Future research is poised to develop asymmetric methodologies to control the stereochemical outcome of these reactions.

One approach involves the use of chiral catalysts for the enantioselective functionalization of the α-carbon. This could include asymmetric alkylations, aldol (B89426) reactions, or Michael additions. The development of chiral phase-transfer catalysts or chiral metal complexes that can effectively induce enantioselectivity in reactions of the carbanion derived from this compound would be highly valuable.

Another strategy is the use of chiral auxiliaries. By temporarily attaching a chiral auxiliary to the molecule, it may be possible to direct the stereoselective introduction of a substituent. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product. The design of novel chiral auxiliaries that are compatible with the reactivity of this compound is a key area for investigation.

The tert-butylthio group may also play a role in stereocontrol. Its steric bulk could influence the facial selectivity of approaching reagents, potentially leading to diastereoselective transformations in molecules already containing a stereocenter.

Integration into Materials Science and Supramolecular Chemistry Platforms

The unique combination of a polar nitrile group and a lipophilic tert-butylthio group gives this compound interesting properties that could be exploited in materials science and supramolecular chemistry.

In polymer chemistry, this compound could serve as a functional monomer. The nitrile group can undergo polymerization or be incorporated into polymer backbones through various chemical transformations. The resulting polymers, bearing the bulky and sulfur-containing side chains, may exhibit unique thermal, optical, or mechanical properties. For example, the thioether group could enhance the refractive index of the polymer or provide sites for post-polymerization modification.

In the realm of supramolecular chemistry, the nitrile group can act as a hydrogen bond acceptor, while the thioether can participate in non-covalent interactions such as sulfur-π or lone pair-π interactions. These interactions could be harnessed to direct the self-assembly of this compound or its derivatives into well-defined supramolecular architectures, such as gels, liquid crystals, or molecular networks. The design of molecules based on this scaffold that can form functional supramolecular materials is a fertile ground for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.